![molecular formula C19H19N5O2 B5515512 N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5515512.png)

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

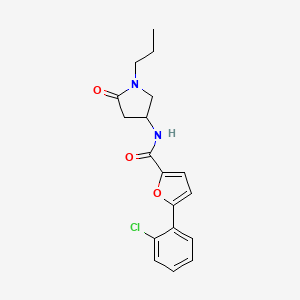

Descripción

Benzimidazole derivatives, including compounds with complex structures similar to the one you mentioned, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves molecular hybridization approaches or reactions with dimethylformamide-dimethylacetal, leading to various structural analogs. For instance, Rasal et al. (2020) described the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety, highlighting the versatility of synthesis methods in creating compounds with potential anticancer activities (Rasal, Sonawane, & Jagtap, 2020).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives reveals diverse tautomeric forms and the importance of substituents in determining the molecule's properties and stability. Dolzhenko et al. (2006) investigated tautomerism in ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, providing insights into the structural dynamics of these compounds (Dolzhenko, Chui, & Dolzhenko, 2006).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives encompasses a wide range of potential reactions, including those leading to novel pyrazolo, triazolo, and pyrimidine derivatives. These reactions are pivotal for exploring the chemical space and functional applications of these compounds. Abdel‐Aziz et al. (2008) demonstrated the synthesis of novel derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety, highlighting the compound's moderate effect against certain bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular configuration and substituents. Studies on specific derivatives, like those conducted by Geiger and Destefano (2014), often employ X-ray crystallography to elucidate the detailed structural characteristics that underpin these physical properties (Geiger & Destefano, 2014).

Aplicaciones Científicas De Investigación

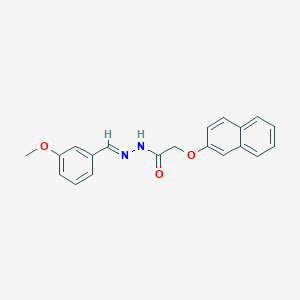

Novel Polyimides for Metal Ion Removal

Novel, thermally stable polyimides containing 1,3,4-oxadiazole and pyridine moieties have been synthesized for the removal of Co(II) and Ni(II) ions from aqueous solutions, showing significant adsorption capacity. These polyimides are based on aromatic diamines like 2,5-bis-(aminopyridine-2-yl)-1,3,4-oxadiazole (BAPO), demonstrating the compound's application in environmental remediation and potentially in materials science for heavy metal ion capture and separation processes (Mansoori & Ghanbari, 2015).

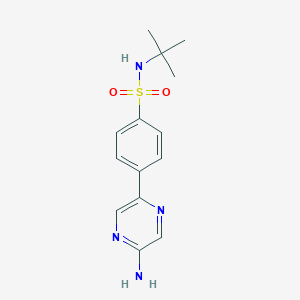

Antimicrobial and Antioxidant Activities

The compound's structure has been leveraged in synthesizing N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, exhibiting promising antimicrobial activity against various microorganisms and notable antioxidant properties. This highlights its utility in developing novel antimicrobial and antioxidant agents, potentially contributing to pharmaceutical research focusing on infection control and oxidative stress mitigation (Sindhe et al., 2016).

Advanced Drug Discovery Applications

Research into non-peptide bradykinin B2 receptor antagonists has led to the discovery of imidazo[1,2-a]pyridines with significant potency and oral activity, underscoring the compound's role in developing new therapeutic agents. Though direct drug applications are excluded from this discussion, the underlying chemistry and receptor interaction studies provide valuable insights into receptor-ligand dynamics and the design of receptor-specific antagonists for broader biomedical applications (Abe et al., 1998).

Anticancer Activity

A series of derivatives bearing the benzimidazole moiety, synthesized through a molecular hybridization approach, were evaluated for in vitro anticancer activity. Specific compounds displayed significant antiproliferative activity against human cancer cell lines, illustrating the potential of the compound's framework in anticancer drug development. This suggests the compound's utility in synthesizing analogs for targeted cancer therapy research, emphasizing structure-activity relationship exploration (Rasal, Sonawane, & Jagtap, 2020).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-12-4-7-17-21-14(11-24(17)10-12)18(25)20-9-13-5-6-15-16(8-13)23(3)19(26)22(15)2/h4-8,10-11H,9H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNIGRPSAKALFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=C(N=C2C=C1)C(=O)NCC3=CC4=C(C=C3)N(C(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)

![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)

![4-{[5-allyl-6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid](/img/structure/B5515479.png)

![(1R*,2S*)-2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-N-methylcyclohexanecarboxamide](/img/structure/B5515486.png)

![methyl 4-{[(2-benzoylhydrazino)carbonothioyl]amino}benzoate](/img/structure/B5515490.png)

![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5515504.png)

![2-isobutyl-8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5515515.png)

![2-(ethylamino)-N-{1-[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5515530.png)

![4-amino-2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5515542.png)